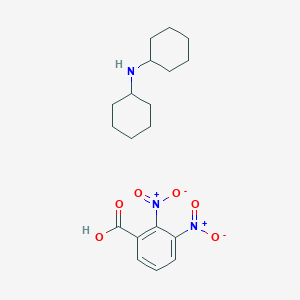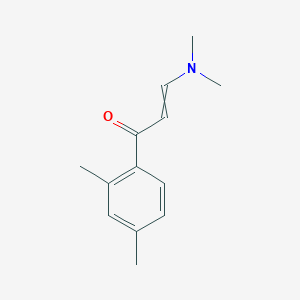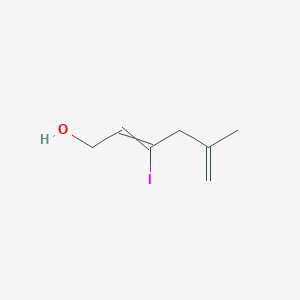
3-Iodo-5-methylhexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a hexadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylhexa-2,5-dien-1-ol typically involves the iodination of 5-methylhexa-2,5-dien-1-ol. One common method is the reaction of 5-methylhexa-2,5-dien-1-ol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-methylhexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bonds in the hexadiene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-methylhexa-2,5-dien-1-ol or 3-thio-5-methylhexa-2,5-dien-1-ol.
Oxidation Reactions: Products include 3-iodo-5-methylhexa-2,5-dienal or 3-iodo-5-methylhexa-2,5-dienone.
Reduction Reactions: Products include 3-iodo-5-methylhexane-1-ol.
Applications De Recherche Scientifique
3-Iodo-5-methylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-methylhexa-2,5-dien-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhexa-2,5-dien-1-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Methylhexa-3,5-diyn-2-ol: Contains a triple bond, leading to different reactivity and applications.
4-Methylhexa-3,5-dien-1-ol: Positional isomer with different chemical properties and reactivity.
Uniqueness
3-Iodo-5-methylhexa-2,5-dien-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Propriétés
Numéro CAS |
130496-90-1 |
|---|---|
Formule moléculaire |
C7H11IO |
Poids moléculaire |
238.07 g/mol |
Nom IUPAC |
3-iodo-5-methylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C7H11IO/c1-6(2)5-7(8)3-4-9/h3,9H,1,4-5H2,2H3 |
Clé InChI |
NXHDQOBUIDQQHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(=CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
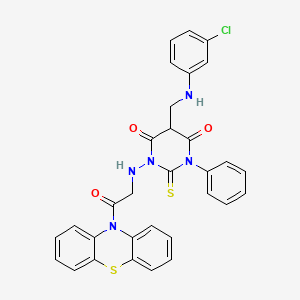
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
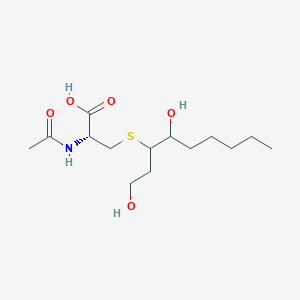
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
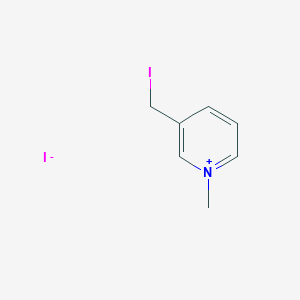
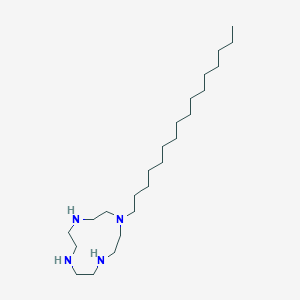
![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
